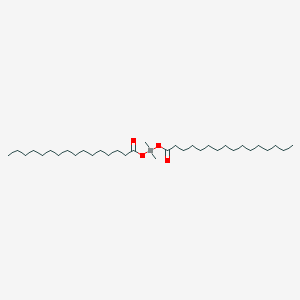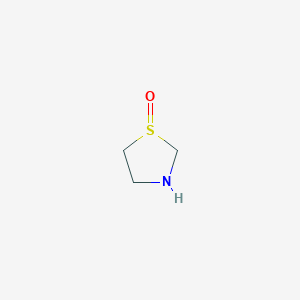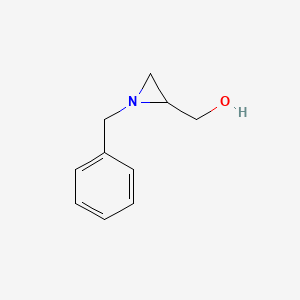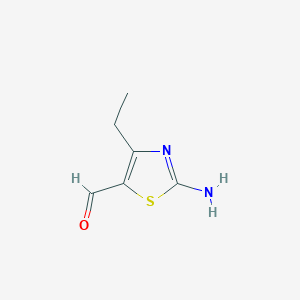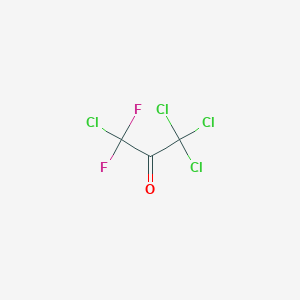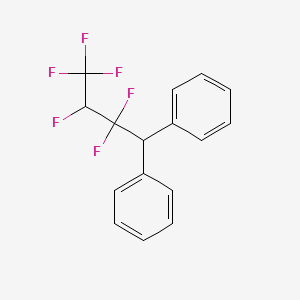
Benzene, 1,1'-(2,2,3,4,4,4-hexafluorobutylidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- is a fluorinated aromatic compound. This compound is characterized by the presence of a hexafluorobutylidene group linking two benzene rings. The incorporation of fluorine atoms imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- typically involves the reaction of hexafluorobutylidene with benzene derivatives under controlled conditions. One common method is the nucleophilic aromatic substitution reaction, where hexafluorobutylidene is introduced to a benzene ring in the presence of a strong base such as cesium carbonate in acetonitrile . The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using automated reactors. The process is optimized for high efficiency and minimal by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis-.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of fluorine atoms makes the benzene rings less reactive towards electrophilic substitution compared to non-fluorinated benzene.
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution, especially at positions ortho and para to the hexafluorobutylidene group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid (FeCl3, AlCl3) can be used.
Nucleophilic Substitution: Strong bases like cesium carbonate in polar aprotic solvents (e.g., acetonitrile) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can introduce various functional groups onto the benzene rings.
Applications De Recherche Scientifique
Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- involves its interaction with molecular targets through its fluorinated aromatic rings. The hexafluorobutylidene group enhances the compound’s stability and resistance to chemical degradation. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in various environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis-: Similar structure but with an ethanediyl group instead of hexafluorobutylidene.
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-: Contains a tetramethyl-ethanediyl group, differing in the number and type of substituents.
1,3-Bis(4-fluorobenzoyl)benzene: Another fluorinated benzene derivative with different functional groups.
Uniqueness
Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- is unique due to the presence of the hexafluorobutylidene group, which imparts exceptional stability, chemical resistance, and unique reactivity patterns compared to other similar compounds.
Propriétés
Numéro CAS |
89185-52-4 |
|---|---|
Formule moléculaire |
C16H12F6 |
Poids moléculaire |
318.26 g/mol |
Nom IUPAC |
(2,2,3,4,4,4-hexafluoro-1-phenylbutyl)benzene |
InChI |
InChI=1S/C16H12F6/c17-14(16(20,21)22)15(18,19)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H |
Clé InChI |
YAJXSSPIPSFWHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(C(F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate](/img/structure/B14141712.png)
![[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate](/img/structure/B14141724.png)

![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)



![1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B14141759.png)
